molecular formula C3HBrF2N2O B1379567 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1594041-90-3

2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B1379567
CAS No.: 1594041-90-3
M. Wt: 198.95 g/mol
InChI Key: YZDADKMPMYFCQG-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as halogenated organics. These are compounds containing atoms of halogen bonded to carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not documented in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not documented in the literature .

Scientific Research Applications

Synthesis of Difluoromethylene-Containing Compounds

2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole plays a crucial role in the synthesis of various difluoromethylenated compounds. It reacts with unsaturated compounds like alkenes and alkynes to produce difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans, in moderate yields (Yang et al., 2007).

Anti-Inflammatory Characteristics

Research has explored the anti-inflammatory properties of 1,3,4-oxadiazole derivatives. A study on a family of 2,5-disubstituted 1,3,4-oxadiazole compounds revealed remarkable anti-inflammatory activity in Human Red Blood Cell membrane stabilization tests (Santhanalakshmi et al., 2022).

Cyclic Transformations

The molecule undergoes cyclic transformations to form derivatives like 1-acylamino-3-alkylimidazolidin-2-ones and 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines, which are important in medicinal chemistry and materials science (Milcent & Barbier, 1992).

Larvicidal Activity

1,3,4-oxadiazole analogues have shown potential larvicidal activity against Culex quinquefasciatus mosquitoes. This suggests its application in vector control and public health (Santhanalakshmi et al., 2022).

Antimicrobial Properties

Certain 1,3,4-oxadiazole derivatives exhibit significant antimicrobial activities, making them potential candidates for drug discovery and development (Gul et al., 2017).

Mechanism of Action

The mechanism of action of “2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole” is not documented in the literature .

Safety and Hazards

The safety and hazards associated with “2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole” are not documented in the literature .

Future Directions

The future directions for the study of “2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole” are not documented in the literature .

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF2N2O/c4-3-8-7-2(9-3)1(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDADKMPMYFCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594041-90-3
Record name 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole
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